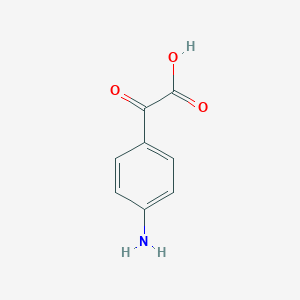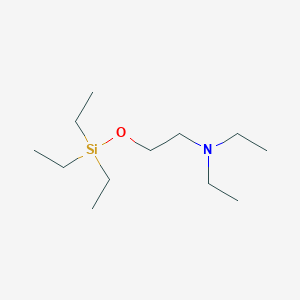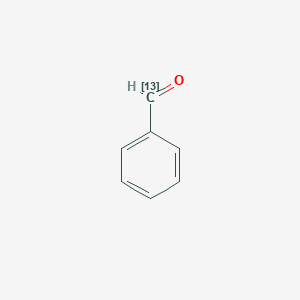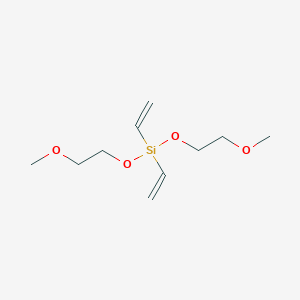
5,8-二乙基-7-羟基亚胺十二烷-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Diethyl-7-hydroxydodecan-6-one oxime is a chemical compound with the molecular formula C16H33NO2. It is known for its use as a cationic extractant in the separation of metals, particularly in the recovery of indium and gallium from zinc refinery residues . The compound is characterized by its white to off-white solid form and has a melting point of 46-48°C .
科学研究应用
5,8-Diethyl-7-hydroxydodecan-6-one oxime has several scientific research applications:
Chemistry: Used as a cationic extractant for the separation of metals, particularly indium and gallium.
Medicine: Research into its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Widely used in the extraction and recovery of valuable metals from industrial residues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diethyl-7-hydroxydodecan-6-one oxime typically involves the reaction of 5,8-Diethyl-7-hydroxy-6-dodecanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate, which slightly dissolve the compound .
Industrial Production Methods
Industrial production of 5,8-Diethyl-7-hydroxydodecan-6-one oxime involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in concentrations of 40-50% in kerosene for solvent extraction of metal ions .
化学反应分析
Types of Reactions
5,8-Diethyl-7-hydroxydodecan-6-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: 5,8-Diethyl-7-hydroxy-6-dodecanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5,8-Diethyl-7-hydroxydodecan-6-one oxime involves its ability to form complexes with metal ions. The oxime group reacts with metal ions to form stable complexes, which can then be separated from the solution. This property makes it an effective extractant in metal recovery processes .
相似化合物的比较
Similar Compounds
5,8-Diethyl-7-hydroxy-6-dodecanone: The precursor to the oxime compound.
5,8-Diethyl-7-hydroxydodecane-6-one oxime: Another name for the same compound.
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A similar compound with slight variations in structure.
Uniqueness
5,8-Diethyl-7-hydroxydodecan-6-one oxime is unique due to its high efficiency in forming stable complexes with metal ions, making it particularly useful in the extraction and recovery of metals from industrial residues. Its ability to operate effectively in kerosene solutions further enhances its industrial applicability .
属性
CAS 编号 |
6873-77-4 |
|---|---|
分子式 |
C16H33NO2 |
分子量 |
271.44 g/mol |
IUPAC 名称 |
(7E)-5,8-diethyl-7-hydroxyiminododecan-6-ol |
InChI |
InChI=1S/C16H33NO2/c1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h13-14,16,18-19H,5-12H2,1-4H3/b17-15+ |
InChI 键 |
SLCANKHLTWZHRV-BMRADRMJSA-N |
SMILES |
CCCCC(CC)C(C(=NO)C(CC)CCCC)O |
手性 SMILES |
CCCCC(CC)C(/C(=N/O)/C(CC)CCCC)O |
规范 SMILES |
CCCCC(CC)C(C(=NO)C(CC)CCCC)O |
Key on ui other cas no. |
6873-77-4 |
物理描述 |
Liquid |
同义词 |
5,8-Diethyl-7-hydroxy-6-dodecanonoxime; 5,8-Diethyl-7-hydroxydodecan-6-oxime; 5,8-Diethyl-7-hydroxydodecane-6-oxime; LIX 63 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LIX 63 interact with metal ions and what factors influence its extraction efficiency?
A1: LIX 63 extracts metal ions through a chelation mechanism. The oxygen atom of the hydroxyl group and the nitrogen atom of the oxime group coordinate to the metal ion, forming a stable complex. [, ] Solvent effects play a significant role in LIX 63's extraction efficiency. The distribution constant (KDR) of LIX 63 between the organic and aqueous phases increases with solvent polarity. [] For instance, chloroform exhibits a higher KDR than n-heptane. This difference arises from the solvent's ability to stabilize the metal-LIX 63 complex. Additionally, factors like pH, metal ion concentration, and the presence of other competing ions can influence the extraction process.
Q2: Can you elaborate on the kinetics of uranium extraction using LIX 63 and how it is affected by the solvent?
A2: The extraction of uranium (VI) by LIX 63 (HR) follows a well-defined kinetic mechanism. [] The reaction is first-order with respect to uranium concentration and second-order with respect to LIX 63 concentration. Conversely, it demonstrates an inverse first-order dependence on hydrogen ion concentration. The rate-determining step is thought to be the reaction of the UO2R+ intermediate with a second LIX 63 molecule in the aqueous phase to form the final UO2R2 complex. Interestingly, the apparent rate constant shows an inverse relationship with the square of the KDR value. This finding supports the proposed mechanism, suggesting that solvents with higher KDR values, and thus a greater affinity for LIX 63, lead to lower concentrations of the reactive species in the aqueous phase, ultimately slowing down the extraction rate.
Q3: How selective is LIX 63 for different metal ions and what are the implications for separation processes?
A3: While LIX 63 effectively extracts uranium, its selectivity is crucial for separating target metals from complex mixtures. Research indicates that LIX 63 can separate molybdenum(VI) from tungsten(VI) under specific conditions. [] At a pH around 1, molybdenum(VI) is preferentially extracted with a high separation factor. This selectivity stems from the difference in extraction rates between the two metals. Additionally, LIX 63 can separate molybdenum(VI) from other metal ions like Fe(III), Co(II), Ni(II), Zn(II), and Cu(II), further highlighting its potential in metal separation and purification processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
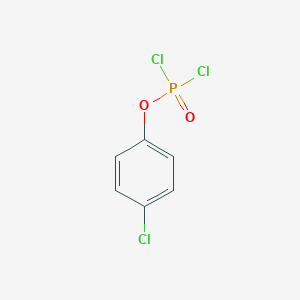
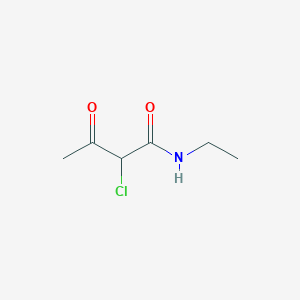
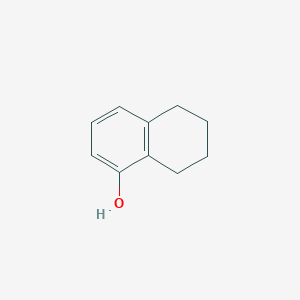
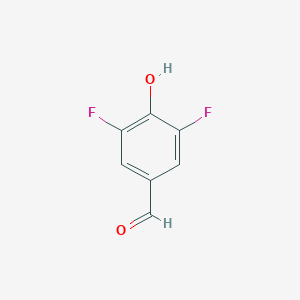



![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)

